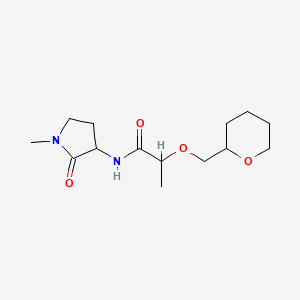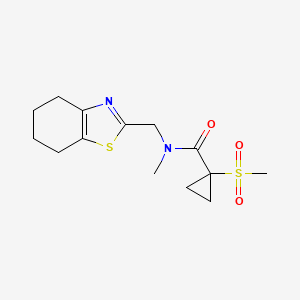![molecular formula C21H29N3O B7036939 N'-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-N,N-dimethyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine](/img/structure/B7036939.png)
N'-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-N,N-dimethyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-N,N-dimethyl-N’-(pyridin-3-ylmethyl)ethane-1,2-diamine is a complex organic compound characterized by its unique structural features, including a benzofuran moiety, a pyridine ring, and a diamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-N,N-dimethyl-N’-(pyridin-3-ylmethyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the benzofuran intermediate.
Formation of the Diamine Linkage: The final step involves the coupling of the benzofuran-pyridine intermediate with an ethane-1,2-diamine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms of the diamine linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various alkylated or acylated products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules
Biology
The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery, especially in the treatment of diseases where benzofuran and pyridine derivatives have shown efficacy.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features are conducive to binding with various biological receptors, making it a potential lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stable and reactive functional groups.
Mechanism of Action
The mechanism by which N’-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-N,N-dimethyl-N’-(pyridin-3-ylmethyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors through π-π stacking and hydrogen bonding, while the pyridine ring can coordinate with metal ions and participate in electron transfer reactions. The diamine linkage provides flexibility, allowing the compound to adopt conformations that facilitate binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-N,N-dimethyl-N’-(pyridin-2-ylmethyl)ethane-1,2-diamine
- N’-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-N,N-dimethyl-N’-(pyridin-4-ylmethyl)ethane-1,2-diamine
Uniqueness
Compared to similar compounds, N’-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-N,N-dimethyl-N’-(pyridin-3-ylmethyl)ethane-1,2-diamine exhibits unique properties due to the specific positioning of the pyridine ring. This positioning can influence the compound’s binding affinity and selectivity towards biological targets, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of N’-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-N,N-dimethyl-N’-(pyridin-3-ylmethyl)ethane-1,2-diamine, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N'-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-N,N-dimethyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-21(2)13-18-8-5-9-19(20(18)25-21)16-24(12-11-23(3)4)15-17-7-6-10-22-14-17/h5-10,14H,11-13,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGXLLJINPYYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CN(CCN(C)C)CC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-ethyl-4-methoxyphenyl)methyl]-3-methoxy-N-methylcyclobutan-1-amine](/img/structure/B7036868.png)
![N-(cyclopropylmethyl)-4-[2-hydroxypropyl(methyl)amino]-N-methylpiperidine-1-sulfonamide](/img/structure/B7036876.png)
![1-[5-[2-(5-Methylfuran-2-yl)azepane-1-carbonyl]thiophen-3-yl]ethanone](/img/structure/B7036878.png)
![(6-Methoxypyridazin-3-yl)-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7036881.png)
![N-methyl-2-[2-[[3-oxo-4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]phenoxy]acetamide](/img/structure/B7036885.png)

![2-Ethoxy-6-[[1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-6-azaspiro[3.4]octane](/img/structure/B7036907.png)
![1-[4-[2-[(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)methyl]phenyl]piperazin-1-yl]ethanone](/img/structure/B7036911.png)

![1-[(5-Methoxy-1,3-dimethylpyrazol-4-yl)methyl]-4-(trifluoromethyl)azepan-4-ol](/img/structure/B7036925.png)
![2-Ethoxy-6-[(5-phenoxyfuran-2-yl)methyl]-6-azaspiro[3.4]octane](/img/structure/B7036929.png)
![6-[(4,5-Dimethoxy-2-methylphenyl)methyl]-2-ethoxy-6-azaspiro[3.4]octane](/img/structure/B7036935.png)
![[(3S,4R)-1-[(4-phenylthiophen-2-yl)methyl]-4-thiophen-3-ylpyrrolidin-3-yl]methanol](/img/structure/B7036940.png)
![6-[[3-Chloro-4-(difluoromethoxy)phenyl]methyl]-2-ethoxy-6-azaspiro[3.4]octane](/img/structure/B7036941.png)
